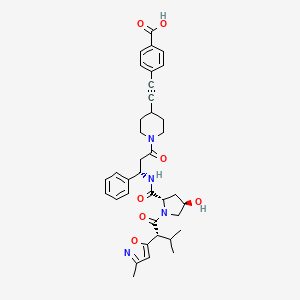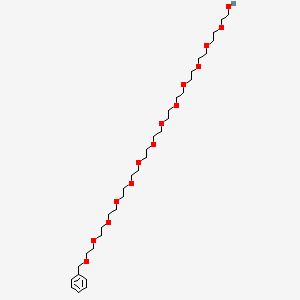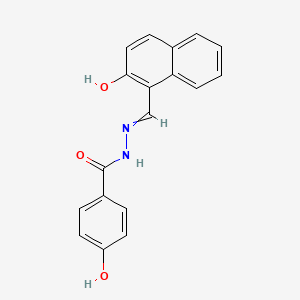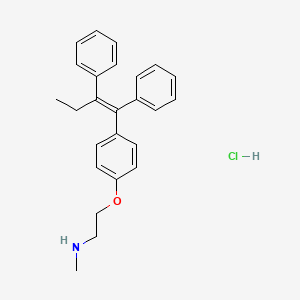
VHL Ligand-Linker Conjugates 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VHL Ligand-Linker Conjugates 17: is a chemical compound that incorporates a von Hippel-Lindau (VHL) ligand specialized for the E3 ubiquitin ligase, along with a PROTAC (Proteolysis Targeting Chimera) linker. This compound is utilized in the synthesis of various PROTACs, including the notable ARD-266, which is an exceptionally effective androgen receptor PROTAC degrader .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of VHL Ligand-Linker Conjugates 17 involves several steps, including the strategic recruitment of the VHL ligand and the PROTAC linker. One approach for the preparation of VHL ligands involves the use of non-peptidic, L-hydroxyproline-bearing VHL ligands such as VH032 and its analogs. The key steps include C–H arylation of 4-methylthiazole, amine deprotection, and amidation reactions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and strategic protection-deprotection steps are common in the industrial synthesis of these compounds .
Análisis De Reacciones Químicas
Types of Reactions: VHL Ligand-Linker Conjugates 17 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the alkyne group in the linker.
Click Chemistry: It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAc reactions.
Palladium Catalysts: Used in C–H arylation reactions.
Protecting Groups: Such as N-Boc-L-4-hydroxyproline for amine protection.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: VHL Ligand-Linker Conjugates 17 is used in the synthesis of PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system .
Biology: In biological research, these conjugates are used to study protein degradation pathways and the role of E3 ubiquitin ligases in cellular processes .
Medicine: In medical research, this compound is used to develop targeted therapies for diseases such as cancer by promoting the degradation of disease-related proteins .
Industry: In the pharmaceutical industry, these compounds are used in drug discovery and development, particularly in the design of novel therapeutics targeting specific proteins .
Mecanismo De Acción
VHL Ligand-Linker Conjugates 17 functions by recruiting the VHL E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The compound acts as a bridge, bringing the target protein and the E3 ligase into close proximity, facilitating the ubiquitination process .
Comparación Con Compuestos Similares
VH032: A non-peptidic, L-hydroxyproline-bearing VHL ligand.
Uniqueness: VHL Ligand-Linker Conjugates 17 is unique due to its incorporation of a PROTAC linker, which allows it to be used in the synthesis of various PROTACs, enhancing its versatility and effectiveness in targeted protein degradation .
Propiedades
Fórmula molecular |
C37H42N4O7 |
|---|---|
Peso molecular |
654.8 g/mol |
Nombre IUPAC |
4-[2-[1-[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]piperidin-4-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C37H42N4O7/c1-23(2)34(32-19-24(3)39-48-32)36(45)41-22-29(42)20-31(41)35(44)38-30(27-7-5-4-6-8-27)21-33(43)40-17-15-26(16-18-40)10-9-25-11-13-28(14-12-25)37(46)47/h4-8,11-14,19,23,26,29-31,34,42H,15-18,20-22H2,1-3H3,(H,38,44)(H,46,47)/t29-,30+,31+,34-/m1/s1 |
Clave InChI |
FRIZMJMVXZSQGB-MNHGUUTPSA-N |
SMILES isomérico |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |
SMILES canónico |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)


![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)
![methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)


![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)
![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)

